Dexamethasone-d5

概要

説明

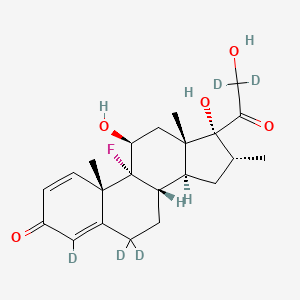

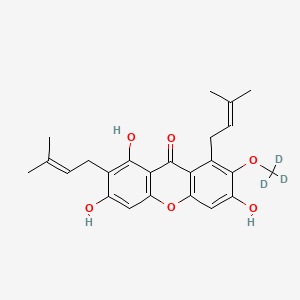

Dexamethasone-d5 is a deuterated form of dexamethasone, a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressant properties. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of dexamethasone through various analytical techniques.

科学的研究の応用

Dexamethasone-d5 has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.

Biology: Helps in understanding the biological effects and metabolism of dexamethasone.

Medicine: Employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of dexamethasone.

Industry: Utilized in the development of new drug formulations and delivery systems.

作用機序

Target of Action

Dexamethasone, a synthetic glucocorticoid, primarily targets the glucocorticoid receptor (GR) . This receptor is found in almost all cells and tissues in the body, playing a crucial role in regulating genes controlling a variety of functions such as inflammation, immune response, and cellular proliferation . Dexamethasone has also been found to target MERTK , a receptor tyrosine kinase, which plays a role in the regulation of inflammation .

Mode of Action

Dexamethasone binds to the glucocorticoid receptor, leading to changes in gene expression over hours to days . This binding results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . Dexamethasone also inhibits phospholipase A2, which controls the biosynthesis of major mediators of inflammation, prostaglandins, and leukotrienes .

Biochemical Pathways

Dexamethasone influences several biochemical pathways. It has been found to promote muscle regeneration by modulating kinesin-1 motor activity . Kinesin-1 mediates the recruitment of integrin β1 onto microtubules, allowing delivery of the protein into focal adhesions. Integrin β1-mediated focal adhesion signaling then guides myoblast fusion towards a polarized morphology .

Pharmacokinetics

Dexamethasone exhibits time-dependent pharmacokinetics, with its clearance being influenced by the activity of CYP3A . The activity of CYP3A can be induced by dexamethasone when it is persistently administered, resulting in auto-induction . This auto-induction effect is significant as it influences the bioavailability of dexamethasone .

Result of Action

The molecular and cellular effects of dexamethasone’s action are diverse. It has been found to inhibit pro-inflammatory and immune exhaustion pathways, circulating cytotoxic and Th1 cells, interferon (IFN) signaling, genes involved in cytokine storm, and Ca2+ signaling . In addition, dexamethasone treatment significantly reduces Kv1.3 activity, Ca2+ influx, and IFN-g production in T cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dexamethasone. For instance, dexamethasone’s immunomodulatory property can be improved through preconditioning, which may reduce the challenge associated with minimal potency and strengthen its therapeutic efficacy . .

Safety and Hazards

生化学分析

Biochemical Properties

Dexamethasone-d5 interacts with various enzymes, proteins, and other biomolecules. It is a substrate of CYP3A, an enzyme involved in drug metabolism . The activity of CYP3A could be induced by this compound when persistently administered, resulting in auto-induction .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it upregulates CTLA-4 mRNA and protein in CD4 and CD8 T cells, blocking CD28-mediated cell cycle entry and differentiation .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that it exhibits time-dependent pharmacokinetics, with changes in its effects observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low-dose this compound lessens injury and enhances the recovery process in animal models of traumatic brain injury by reducing neuroinflammation and promoting neuroprotective mechanisms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A and influences metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Studies have shown that it is extensively partitioned into the liver, while its distribution in adipose tissue is limited .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone-d5 involves the incorporation of deuterium atoms into the dexamethasone molecule. This can be achieved through several methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis of dexamethasone can also introduce deuterium atoms into the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:

Catalytic Deuteration: Utilizing catalysts to facilitate the exchange of hydrogen with deuterium.

Purification: Employing techniques such as chromatography to purify the final product and remove any impurities.

化学反応の分析

Types of Reactions: Dexamethasone-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Deuterium atoms can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction can produce deuterated alcohols.

類似化合物との比較

Dexamethasone-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Similar compounds include:

Dexamethasone: The non-deuterated form, widely used for its therapeutic effects.

Prednisolone: Another corticosteroid with similar anti-inflammatory properties.

Hydrocortisone: A naturally occurring corticosteroid with a broader range of applications.

This compound stands out for its utility in tracing and studying the pharmacokinetics and metabolism of dexamethasone, offering valuable insights that are not possible with non-deuterated compounds.

特性

IUPAC Name |

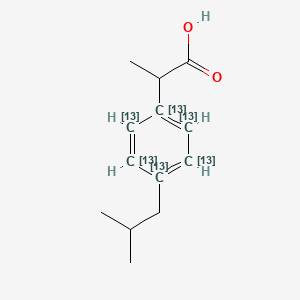

(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-QEPYKOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747583 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-91-6 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Dexamethasone-d5 used as an internal standard in the analysis of dexamethasone?

A1: this compound is a deuterated form of dexamethasone, meaning it possesses the same chemical structure but with five hydrogen atoms replaced by deuterium atoms. This isotopic substitution results in similar chemical behavior to dexamethasone while exhibiting a slightly different mass. [] This difference in mass allows for easy differentiation and quantification of both compounds during mass spectrometry analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)